![molecular formula C16H13N3O B12536671 3-[([3,4'-Bipyridin]-5-yl)amino]phenol CAS No. 821784-68-3](/img/structure/B12536671.png)
3-[([3,4'-Bipyridin]-5-yl)amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[([3,4’-Bipyridin]-5-yl)amino]phenol is an organic compound that features a bipyridine moiety linked to a phenol group through an amino linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[([3,4’-Bipyridin]-5-yl)amino]phenol typically involves the coupling of 3,4’-bipyridine with an aminophenol derivative. One common method is the cyclocondensation reaction between rigid, electron-rich aromatic diamines and bipyridinium salts . This reaction can be carried out under various conditions, often involving the use of catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[([3,4’-Bipyridin]-5-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The bipyridine moiety can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted amino derivatives.
Wissenschaftliche Forschungsanwendungen
3-[([3,4’-Bipyridin]-5-yl)amino]phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[([3,4’-Bipyridin]-5-yl)amino]phenol involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming complexes that exhibit unique electronic and optical properties . These interactions can influence various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of viologens and coordination polymers.
3,3’-Bipyridine: Used in the development of biologically active molecules.
Uniqueness
3-[([3,4’-Bipyridin]-5-yl)amino]phenol is unique due to its specific structural arrangement, which combines the properties of bipyridine and phenol. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
821784-68-3 |
|---|---|
Molekularformel |
C16H13N3O |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
3-[(5-pyridin-4-ylpyridin-3-yl)amino]phenol |
InChI |
InChI=1S/C16H13N3O/c20-16-3-1-2-14(9-16)19-15-8-13(10-18-11-15)12-4-6-17-7-5-12/h1-11,19-20H |
InChI-Schlüssel |
RICQJANZNPNJGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)NC2=CN=CC(=C2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzoyl-4-phenyl-1,6-dihydrobenzo[h][1,6]naphthyridine-2,5-dione](/img/structure/B12536598.png)
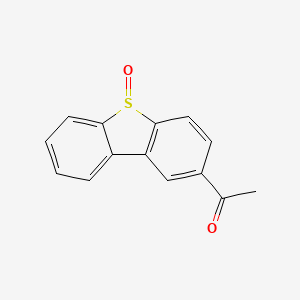
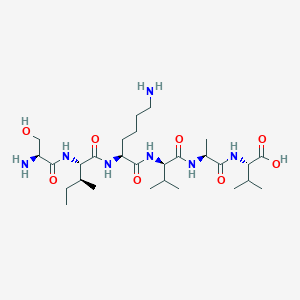

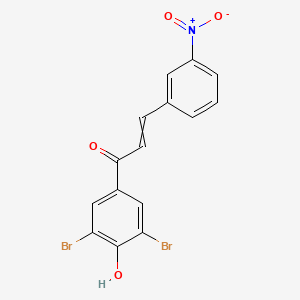
![N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine](/img/structure/B12536633.png)
![9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12536636.png)
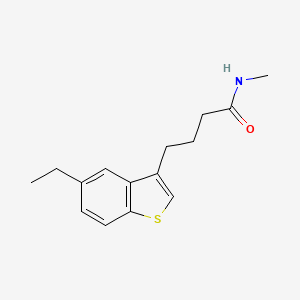

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-](/img/structure/B12536657.png)
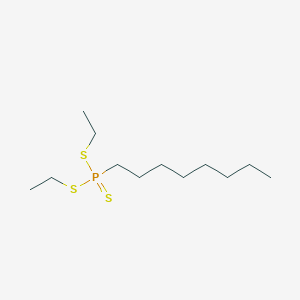
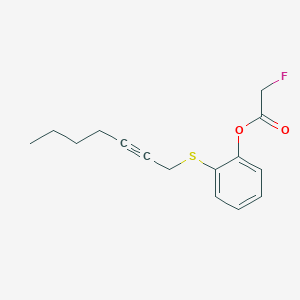
![2-Bromo-1-{4-[(4-tert-butylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12536679.png)
![Ethanone, 1-[3-(phenylseleno)phenyl]-](/img/structure/B12536685.png)
